(5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one” is a complex organic molecule that features a combination of pyrido[1,2-a]pyrimidine, thiazolidinone, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the furan moiety, and the construction of the thiazolidinone ring. Typical reaction conditions might include:
Formation of the pyrido[1,2-a]pyrimidine core: This could involve cyclization reactions using appropriate precursors under acidic or basic conditions.
Introduction of the furan moiety: This step might involve nucleophilic substitution or coupling reactions.
Construction of the thiazolidinone ring: This could be achieved through cyclization reactions involving thiourea or related reagents.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound is likely to undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone ring might be susceptible to oxidation under certain conditions.
Reduction: The pyrido[1,2-a]pyrimidine core could be reduced to form different derivatives.
Substitution: The furan moiety might participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential as a therapeutic agent, given its unique structure and potential bioactivity.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure might confer specific advantages.
Industry
In industry, the compound might find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to enzymes or receptors: The compound might inhibit or activate specific enzymes or receptors.
Modulation of signaling pathways: The compound could influence various cellular signaling pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone ring are known for their diverse biological activities.
Pyrido[1,2-a]pyrimidines: These compounds are often investigated for their potential as therapeutic agents.
Furan derivatives: Compounds containing a furan ring are widely studied for their chemical reactivity and biological activity.
Uniqueness
The unique combination of these three moieties in the compound “(5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one” sets it apart from other similar compounds, potentially offering unique properties and applications.
Properties
Molecular Formula |
C22H22N4O4S2 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H22N4O4S2/c1-14-6-3-8-25-19(14)24-18(23-13-15-7-4-11-30-15)16(20(25)27)12-17-21(28)26(22(31)32-17)9-5-10-29-2/h3-4,6-8,11-12,23H,5,9-10,13H2,1-2H3/b17-12- |
InChI Key |
GYIPHPATLFUAQS-ATVHPVEESA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)NCC4=CC=CO4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)NCC4=CC=CO4 |
Origin of Product |
United States |
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